

Biochemical Assays for Characterizing PVZB1194 Activity

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This document provides a comprehensive overview of the standard biochemical assays employed to characterize the activity of **PVZB1194**, a novel inhibitor targeting the hypothetical Serine/Threonine Kinase-X (STK-X). The provided protocols and data serve as a guide for researchers and scientists in the field of drug development.

Quantitative Data Summary

The inhibitory activity and binding affinity of **PVZB1194** against STK-X have been quantified using various assays. The results are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of **PVZB1194** against STK-X

| Assay Type | Parameter | Value |
|-----------------------------|-----------|---------|
| Radioisotope Filter Binding | IC50 | 15.2 nM |
| Luminescence-Based | IC50 | 18.5 nM |
| Fluorescence Polarization | IC50 | 25.1 nM |

Table 2: Enzyme Kinetic Parameters for PVZB1194 with STK-X



| Parameter | Value | Description |
|-----------|-------------|--|
| Ki | 8.9 nM | Inhibitor constant |
| Mechanism | Competitive | Binds to the active site of the enzyme |

Table 3: Biophysical Measurement of PVZB1194 Binding to STK-X

| Assay Type | Parameter | Value |
|--|-----------|---------|
| Surface Plasmon Resonance (SPR) | KD | 12.7 nM |
| Isothermal Titration Calorimetry (ITC) | KD | 14.1 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.

Materials:

- Recombinant STK-X enzyme
- PVZB1194 compound
- ATP
- Substrate peptide (specific for STK-X)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)



Procedure:

- Prepare a serial dilution of PVZB1194 in DMSO.
- In a 384-well plate, add 5 μL of kinase buffer containing the STK-X enzyme.
- Add 2.5 μL of the **PVZB1194** serial dilution or DMSO (as a control) to the wells.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 2.5 μL of a solution containing the substrate peptide and ATP.
- Incubate for 60 minutes at 30°C.
- Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent.
- Incubate for 30 minutes at room temperature.
- Read the luminescence using a plate reader.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecules.

Materials:

- Biacore instrument (e.g., Biacore T200)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)



- Recombinant STK-X enzyme
- PVZB1194 compound
- Running buffer (e.g., HBS-EP+)

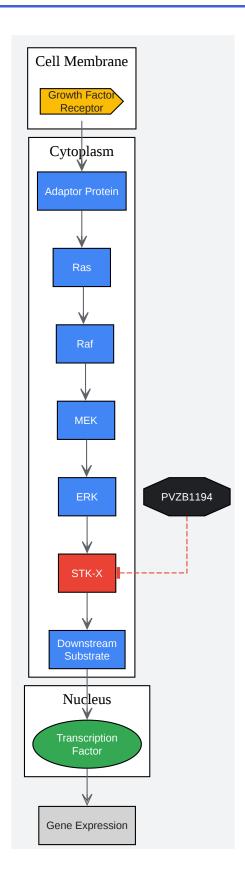
Procedure:

- Immobilize the STK-X enzyme onto the CM5 sensor chip using standard amine coupling chemistry.
- Prepare a serial dilution of PVZB1194 in the running buffer.
- Inject the different concentrations of **PVZB1194** over the sensor chip surface.
- Monitor the change in the refractive index at the surface, which is proportional to the binding
 of PVZB1194 to STK-X.
- After each injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.
- Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

Diagrams illustrating the signaling pathway, experimental workflows, and logical relationships are provided below.

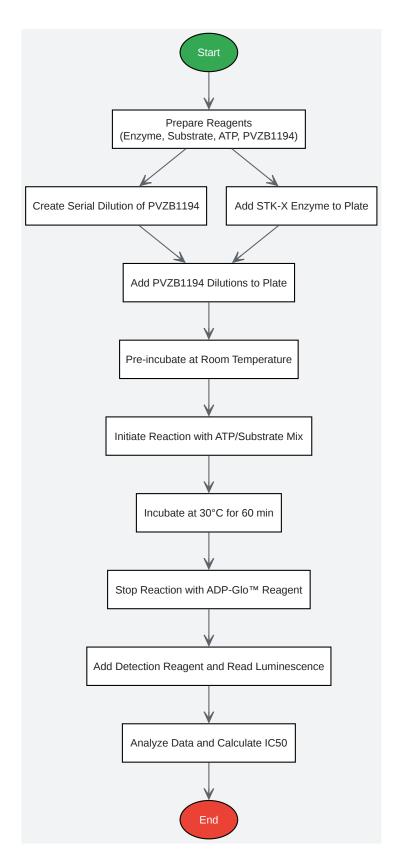




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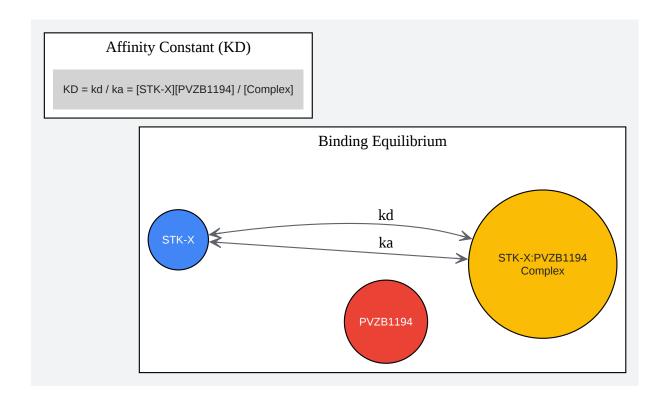
Caption: Hypothetical signaling pathway involving STK-X and the inhibitory action of **PVZB1194**.





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Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.



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Caption: Logical relationship of the binding equilibrium measured in biophysical assays.

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